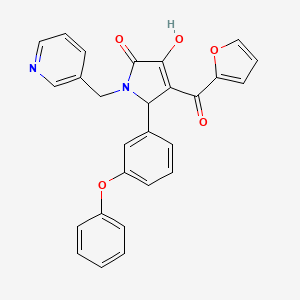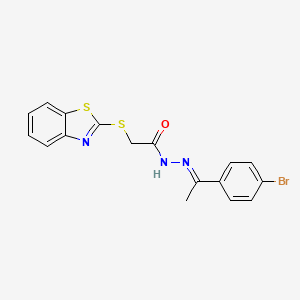
4-(2-furoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furoyl)-3-hydroxy-5-(3-phénoxyphényl)-1-(pyridin-3-ylméthyl)-1,5-dihydro-2H-pyrrol-2-one est un composé organique complexe qui présente une structure de base pyrrolone. Ce composé est caractérisé par ses multiples groupes fonctionnels, notamment un groupe furoyle, un groupe hydroxy, un groupe phénoxyphényle et un groupe pyridinylméthyle. De tels composés présentent souvent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(2-furoyl)-3-hydroxy-5-(3-phénoxyphényl)-1-(pyridin-3-ylméthyl)-1,5-dihydro-2H-pyrrol-2-one implique généralement une synthèse organique en plusieurs étapes. Les étapes clés peuvent inclure :
Formation du noyau pyrrolone : Ceci peut être réalisé par des réactions de cyclisation impliquant des précurseurs appropriés.
Introduction de groupes fonctionnels : Les groupes furoyle, hydroxy, phénoxyphényle et pyridinylméthyle peuvent être introduits par diverses réactions de substitution.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation de la voie de synthèse pour la mise à l’échelle, y compris l’utilisation de catalyseurs, de solvants et de conditions de réaction qui maximisent le rendement et la pureté tout en minimisant le coût et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxy peut subir une oxydation pour former un groupe carbonyle.
Réduction : Le groupe furoyle peut être réduit en un cycle furane.
Substitution : Le groupe phénoxyphényle peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, agents nitrants.
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxy donnerait une cétone ou un aldéhyde.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques.
Biologie
En recherche biologique, des composés présentant des structures similaires sont souvent étudiés pour leur potentiel en tant qu’inhibiteurs enzymatiques ou agonistes/antagonistes des récepteurs.
Médecine
En chimie médicinale, de tels composés peuvent être explorés pour leurs effets thérapeutiques potentiels, notamment des activités anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de la 4-(2-furoyl)-3-hydroxy-5-(3-phénoxyphényl)-1-(pyridin-3-ylméthyl)-1,5-dihydro-2H-pyrrol-2-one dépendrait de sa cible biologique spécifique. En général, de tels composés peuvent interagir avec des protéines, des enzymes ou des récepteurs, en modulant leur activité par le biais d’interactions de liaison.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-furoyl)-3-hydroxy-5-(3-phényl)-1-(pyridin-3-ylméthyl)-1,5-dihydro-2H-pyrrol-2-one : Est dépourvu du groupe phénoxy.
4-(2-furoyl)-3-hydroxy-5-(3-phénoxyphényl)-1-(méthyl)-1,5-dihydro-2H-pyrrol-2-one : Est dépourvu du groupe pyridinylméthyle.
Unicité
La présence à la fois du groupe phénoxyphényle et du groupe pyridinylméthyle dans la 4-(2-furoyl)-3-hydroxy-5-(3-phénoxyphényl)-1-(pyridin-3-ylméthyl)-1,5-dihydro-2H-pyrrol-2-one peut conférer des activités biologiques et une réactivité chimique uniques par rapport à ses analogues.
Propriétés
Formule moléculaire |
C27H20N2O5 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
3-(furan-2-carbonyl)-4-hydroxy-2-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H20N2O5/c30-25(22-12-6-14-33-22)23-24(29(27(32)26(23)31)17-18-7-5-13-28-16-18)19-8-4-11-21(15-19)34-20-9-2-1-3-10-20/h1-16,24,31H,17H2 |
Clé InChI |
PRADTQYLHDGVBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3C(=C(C(=O)N3CC4=CN=CC=C4)O)C(=O)C5=CC=CO5 |
Solubilité |
>67.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-bromophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11974774.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11974781.png)
![5-(2-methylphenyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11974782.png)
![(3Z)-1-(4-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11974783.png)
![5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11974785.png)
![N-(2-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11974792.png)


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)

![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)

